Globotriose

Descripción

Propiedades

Número CAS |

66580-68-5 |

|---|---|

Fórmula molecular |

C18H32O16 |

Peso molecular |

504.4 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R)-4,5,6-trihydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C18H32O16/c19-1-5(23)9(24)16(34-18-15(30)13(28)11(26)7(3-21)32-18)8(4-22)33-17-14(29)12(27)10(25)6(2-20)31-17/h4-21,23-30H,1-3H2/t5-,6-,7-,8+,9-,10+,11+,12+,13+,14-,15-,16-,17+,18-/m1/s1 |

Clave InChI |

OXEVOBRQLSFMMV-MQGWWLBPSA-N |

SMILES isomérico |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Gal-1-4-Gal-1-4-Glc Galalpha1-4Galbeta1-4Glc Galp-1-4-Galp-Glcp globotriaose globotriose P(k) trisaccharide |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Globotriose

This guide provides a comprehensive overview of the chemical structure of Globotriose, catering to researchers, scientists, and professionals in drug development. It delves into its molecular architecture, physicochemical properties, and the experimental methodologies employed for its synthesis and structural elucidation.

This compound, a biologically significant trisaccharide, is a key player in various cellular recognition processes and serves as a receptor for certain bacterial toxins. A thorough understanding of its structure is paramount for developing novel therapeutics and diagnostic tools.

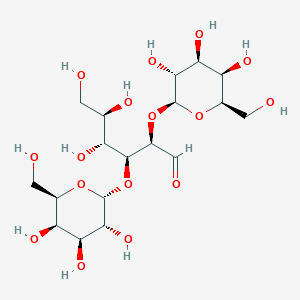

Chemical Structure and Properties of this compound

This compound is a linear trisaccharide with the systematic name α-D-Galactopyranosyl-(1→4)-β-D-Galactopyranosyl-(1→4)-D-Glucopyranose.[1] Its chemical formula is C₁₈H₃₂O₁₆, and it has a molecular weight of 504.44 g/mol .[2] The molecule consists of three monosaccharide units linked by glycosidic bonds: a terminal α-D-galactose, a central β-D-galactose, and a reducing D-glucose unit at the other end.

The linkage between the terminal galactose and the central galactose is an α-(1→4) glycosidic bond, while the linkage between the central galactose and the glucose unit is a β-(1→4) glycosidic bond. The anomeric carbon of the glucose unit is free, making this compound a reducing sugar.

Key Structural Features:

-

Monosaccharide Composition: D-Galactose, D-Galactose, D-Glucose

-

Linkage: α-(1→4) and β-(1→4) glycosidic bonds

-

Anomeric Configuration: The terminal galactose has an α-anomeric configuration, the central galactose has a β-anomeric configuration, and the glucose unit has a free anomeric carbon.

-

Synonyms: Gb₃, Pk trisaccharide, Galα(1-4)Galβ(1-4)Glc

Quantitative Structural Data

| Parameter | Value (Å or °) | Source |

| Bond Lengths (Å) | ||

| C-C | 1.523 | [3] |

| C-O (ring) | 1.420 | [3] |

| C-O (hydroxyl) | 1.420 | [3] |

| C-H | 1.098 | [3] |

| O-H | 0.968 | [3] |

| **Bond Angles (°) ** | ||

| C-O-C (ring) | 113.8 | [3] |

| C-C-C | ~109.5 | Theoretical |

| C-C-O | ~109.5 | Theoretical |

| C-O-H | ~109.5 | Theoretical |

Disclaimer: The data presented in this table are for α-D-glucose and are intended to provide a general reference for the bond lengths and angles within the monosaccharide units of this compound. Specific values for this compound may vary due to the influence of glycosidic linkages and overall molecular conformation.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a general method for the enzymatic synthesis of this compound using a recombinant α-1,4-galactosyltransferase.

Materials:

-

Lactose (B1674315) (acceptor substrate)

-

UDP-galactose (donor substrate)

-

Recombinant α-1,4-galactosyltransferase (e.g., from Neisseria meningitidis)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Enzyme cofactors (if required, e.g., MnCl₂)

-

Quenching solution (e.g., 1 M HCl)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., amino-based column) for product purification and analysis.

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing lactose, UDP-galactose, and the α-1,4-galactosyltransferase in the reaction buffer. The optimal concentrations of substrates and enzyme should be determined empirically.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) for a specific duration (e.g., several hours to overnight).

-

Reaction Quenching: Stop the reaction by adding a quenching solution, such as 1 M HCl, to denature the enzyme.

-

Purification: Purify the synthesized this compound from the reaction mixture using HPLC.

-

Analysis: Confirm the identity and purity of the this compound product using techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Protocol for Structural Elucidation of Trisaccharides by NMR Spectroscopy

This protocol outlines a general workflow for determining the structure of a trisaccharide like this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6]

Materials:

-

Purified trisaccharide sample

-

D₂O (deuterium oxide) for sample dissolution

-

NMR spectrometer (e.g., 500 MHz or higher)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve the purified trisaccharide sample in D₂O.

-

1D ¹H NMR Spectroscopy: Acquire a one-dimensional proton (¹H) NMR spectrum. This provides initial information on the number and types of protons present, including the characteristic anomeric proton signals.[4]

-

2D Correlation Spectroscopy (COSY): Perform a COSY experiment to establish proton-proton correlations within each monosaccharide residue. This helps in assigning the signals of coupled protons.

-

2D Total Correlation Spectroscopy (TOCSY): A TOCSY experiment reveals the entire spin system of each monosaccharide, allowing for the complete assignment of all proton signals within a single sugar ring.

-

2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: This experiment correlates proton signals with their directly attached carbon-13 (¹³C) signals, enabling the assignment of the carbon spectrum.

-

2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy: The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the glycosidic linkages between the monosaccharide units by observing correlations between the anomeric proton of one residue and a carbon atom of the adjacent residue.

-

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments provide information about the spatial proximity of protons. Inter-residue NOE/ROE signals across the glycosidic linkage are used to determine the stereochemistry (α or β) of the linkage and the overall three-dimensional conformation of the trisaccharide.[5]

-

Data Analysis: Integrate the data from all NMR experiments to determine the monosaccharide composition, the sequence, the position and configuration of the glycosidic linkages, and the conformational preferences of the trisaccharide.

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the enzymatic synthesis of this compound from lactose and UDP-galactose, catalyzed by α-1,4-galactosyltransferase.

Caption: Enzymatic synthesis of this compound.

Experimental Workflow for this compound Synthesis and Purification

This diagram outlines the key steps involved in the laboratory synthesis and subsequent purification of this compound.

Caption: Workflow for this compound synthesis.

References

- 1. This compound | 66580-68-5 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 2. This compound | C18H32O16 | CID 194232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ALPHA-D-GLUCOSE: PRECISE DETERMINATION OF CRYSTAL AND MOLECULAR STRUCTURE BY NEUTRON-DIFFRACTION ANALYSIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Delineating the conformational flexibility of trisaccharides from NMR spectroscopy experiments and computer simulations - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP02970A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Globotriose: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of globotriose, a biologically significant trisaccharide. This document covers its nomenclature and synonyms, biochemical roles, relevant experimental protocols, and key quantitative data, serving as a vital resource for professionals in research and drug development.

Nomenclature and Synonyms

This compound is a trisaccharide composed of two galactose residues and one glucose residue. Its systematic and common names, along with various synonyms, are crucial for accurate identification in scientific literature and databases.

| Identifier Type | Identifier | Source |

| IUPAC Name | α-D-Galactopyranosyl-(1→4)-β-D-galactopyranosyl-(1→4)-D-glucose | [1][2] |

| Systematic Name | O-α-D-Galactopyranosyl-(1→4)-O-β-D-galactopyranosyl-(1→4)-D-glucose | [1][2] |

| Common Abbreviation | Gb3 | [1][2] |

| Other Synonyms | Pk antigen, CD77, Ceramide trihexoside (when attached to a ceramide) | [3] |

| Chemical Formula | C18H32O16 | [4] |

| CAS Number | 66580-68-5 | [4] |

Biochemical Roles and Signaling Pathways

This compound, primarily as a component of the glycosphingolipid globotriaosylceramide (Gb3), plays a critical role in various cellular processes, including signal transduction and as a receptor for toxins and pathogens.

Biosynthesis and Catabolism

The synthesis and degradation of globotriaosylceramide (Gb3) are tightly regulated enzymatic processes occurring in the Golgi apparatus and lysosomes, respectively.

Biosynthesis of Globotriaosylceramide (Gb3):

The synthesis of Gb3 begins with the formation of ceramide in the endoplasmic reticulum. The subsequent glycosylation steps occur in the Golgi apparatus:

-

Glucosylceramide (GlcCer) formation: Glucosylceramide synthase (GCS) catalyzes the transfer of glucose from UDP-glucose to ceramide.[5]

-

Lactosylceramide (LacCer) formation: Lactosylceramide synthase (a β-1,4-galactosyltransferase) adds a galactose residue from UDP-galactose to GlcCer.[5]

-

Globotriaosylceramide (Gb3) formation: α-1,4-galactosyltransferase (Gb3 synthase) transfers a galactose residue from UDP-galactose to LacCer, completing the synthesis of Gb3.[5]

Catabolism of Globotriaosylceramide (Gb3):

The degradation of Gb3 occurs in the lysosome and is catalyzed by the enzyme α-galactosidase A (α-Gal A). This enzyme sequentially removes the terminal α-linked galactose residue from Gb3.[1] A deficiency in α-galactosidase A leads to the accumulation of Gb3 in lysosomes, causing the X-linked lysosomal storage disorder known as Fabry disease.[1][6]

References

- 1. Shiga Toxin Facilitates Its Retrograde Transport by Modifying Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Shiga Toxin Receptor Globotriaosylceramide as Therapeutic Target in Shiga Toxin E. coli Mediated HUS [mdpi.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Shiga toxin targets the podocyte causing hemolytic uremic syndrome through endothelial complement activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endocytosis and retrograde transport of Shiga toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Retrograde Shiga Toxin Trafficking Is Regulated by ARHGAP21 and Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Functions of Globotriose: A Technical Guide for Researchers

Abstract

Globotriose (Galα1-4Galβ1-4Glc), the carbohydrate moiety of the glycosphingolipid globotriaosylceramide (Gb3), is a critical molecule in cellular biology with diverse and significant functions. Predominantly located on the outer leaflet of the plasma membrane, it plays a pivotal role in host-pathogen interactions, cellular signaling, and is centrally implicated in the pathophysiology of lysosomal storage diseases. This technical guide provides an in-depth exploration of the biological functions of this compound in cells, detailing its synthesis and degradation, its role as a receptor, and its involvement in signal transduction. This document includes quantitative data, detailed experimental protocols, and visual diagrams of key pathways to serve as a comprehensive resource for the scientific community.

Introduction to this compound (Gb3)

Globotriaosylceramide (Gb3), also known as CD77, is a neutral glycosphingolipid composed of a ceramide lipid anchor linked to the trisaccharide this compound. The structure and cellular localization of Gb3 are fundamental to its functions. It is often found concentrated in lipid rafts, specialized microdomains of the plasma membrane that are critical for signal transduction.[1]

Synthesis and Degradation

The synthesis of Gb3 is a sequential process occurring in the Golgi apparatus, involving the stepwise addition of monosaccharides by specific glycosyltransferases.[2] The degradation of Gb3, conversely, takes place in the lysosomes, where hydrolytic enzymes catabolize the molecule.

A deficiency in the lysosomal enzyme α-galactosidase A (α-Gal A) leads to the accumulation of Gb3, which is the hallmark of Fabry disease, a rare X-linked genetic disorder.[3][4] This accumulation in various cell types, including endothelial cells, leads to progressive organ damage, affecting the kidneys, heart, and nervous system.[5][6]

Biological Functions of this compound

Receptor for Toxins and Pathogens

One of the most well-characterized functions of Gb3 is its role as a high-affinity receptor for Shiga toxins (Stx), produced by Shigella dysenteriae and certain strains of Escherichia coli (e.g., O157:H7).[7][8][9][10] The B-subunit of the Shiga toxin pentamer binds to multiple Gb3 molecules on the cell surface, a crucial step for toxin internalization.[8][11] This interaction is characterized by a high affinity, which can be attributed to the multivalent binding between the toxin and clustered Gb3 molecules.[11] Stx1 and Stx2, the two major types of Shiga toxins, exhibit differential binding affinities for various Gb3 isoforms.[4]

Role in Cellular Signaling

Beyond its role as a passive receptor, the binding of ligands to Gb3 can initiate intracellular signaling cascades.

Shiga Toxin-Induced Signaling: Upon binding of Shiga toxin to Gb3, the complex is internalized via clathrin-dependent or -independent endocytosis and undergoes retrograde transport through the trans-Golgi network and Golgi apparatus to the endoplasmic reticulum (ER).[8][12] This trafficking is essential for the toxin's A-subunit to be translocated into the cytosol, where it inhibits protein synthesis by cleaving a specific adenine (B156593) residue in the 28S rRNA of the 60S ribosomal subunit.[8][12] This inhibition of protein synthesis triggers a ribotoxic stress response, leading to the activation of signaling pathways, including mitogen-activated protein kinases (MAPKs).[12] Ultimately, this cascade of events can induce apoptosis, or programmed cell death, involving the activation of caspases 8, 9, and 3.[13][14]

Signaling Independent of Toxin Activity: Emerging evidence suggests that Gb3 may also participate in cellular signaling independently of pathogenic ligands. As a component of lipid rafts, it can modulate the activity of transmembrane receptors and signaling proteins. Further research is needed to fully elucidate these intrinsic signaling roles.

Quantitative Data

Table 1: Binding Affinities of Shiga Toxins to this compound-Containing Molecules

| Ligand | Toxin | Method | Dissociation Constant (Kd) / IC50 | Reference |

| Pk trisaccharide dimer | SLT-I | Glycoconjugate Binding Assay | 10⁻⁵ M | [15] |

| Gb3 polymer 1:17s | Stx1 B subunit | Surface Plasmon Resonance | 0.17 µM (IC50) | [1] |

| Gb3 in lipid environment | Stx1 | ELISA | 6.4 nM | [4] |

| Gb4 in lipid environment | Stx1 | ELISA | 14 nM | [4] |

| Gb3/Gb4 mixture in lipid environment | Stx1 | ELISA | 3.2 nM | [4] |

Table 2: this compound (Gb3) and Lyso-Gb3 Concentrations in Fabry Disease

| Analyte | Condition | Sample Type | Concentration | Reference |

| Gb3 | Healthy Controls | EDTA-Plasma | < 4 mg/L | [16] |

| Gb3 | Healthy Controls | Urine | < 10 µ g/mmol creatinine | [16] |

| Gb3 | Fabry Disease (Hemizygotes) | Plasma & Urine | Significantly elevated | [2][16] |

| Lyso-Gb3 | Healthy Controls | Plasma | 0.4 (±0.1) pmol/mL | [17] |

| Lyso-Gb3 | Fabry Disease (Hemizygotes) | Plasma | 94.4 (±25.8) pmol/mL | [17] |

| Lyso-Gb3 | Fabry Disease (Heterozygotes) | Plasma | 9.6 (±5.8) pmol/mL | [17] |

Table 3: Kinetic Parameters of α-Galactosidase A (α-Gal A)

| Enzyme Source/Substrate | Km | kcat | Vmax | pH | Reference |

| Human α-Gal A / p-nitrophenyl-α-d-galactoside | 8.3 ± 0.5 mM | 63.5 ± 0.1 s⁻¹ | - | 4.5 | [18] |

| Human α-Gal A / Synthetic substrate | 144 µM | - | 5.74 pmol/min | 5.9 | [7] |

| Human α-Gal A / Synthetic substrate | 102 µM | - | 2.76 pmol/min | 4.5 | [7] |

| Soybean α-Gal A / Raffinose (B1225341) | 3.0 mM | - | - | - | [6] |

| Soybean α-Gal A / Stachyose (B150584) | 4.79 mM | - | - | - | [6] |

| PRX-102 / Gb3-NBD | 28.5 ± 2.9 µM | 0.070 ± 0.002 s⁻¹ | 87.9 ± 2.6 nM/min | - | [19] |

Experimental Protocols

Quantification of Gb3 by Mass Spectrometry

This protocol provides a general workflow for the quantification of Gb3 in plasma or urine.

-

Sample Preparation:

-

Solid-Phase Extraction (SPE):

-

Further purify the lipid extract using an SPE column to enrich for glycosphingolipids and remove interfering substances.[16]

-

-

Mass Spectrometry Analysis:

-

Data Analysis:

-

Construct a calibration curve using standards with known Gb3 concentrations.

-

Calculate the concentration of Gb3 in the samples by comparing their peak areas to those of the internal standard and the calibration curve.

-

Immunofluorescence Staining of Gb3 in Adherent Cells

This protocol outlines the steps for visualizing the cellular localization of Gb3.

-

Cell Culture:

-

Grow adherent cells on sterile coverslips placed in a culture dish until they reach the desired confluency.[3]

-

-

Fixation:

-

Aspirate the culture medium and rinse the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 2-4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[3]

-

-

Permeabilization:

-

Wash the cells three times with PBS.

-

Permeabilize the cells with a solution of 0.1-0.3% Triton X-100 in PBS for 10-15 minutes to allow antibody access to intracellular antigens.[3]

-

-

Blocking:

-

Wash the cells again with PBS.

-

Incubate the cells in a blocking buffer (e.g., PBS with 5% normal serum from the species of the secondary antibody) for 1 hour to prevent non-specific antibody binding.[20]

-

-

Primary Antibody Incubation:

-

Incubate the cells with a primary monoclonal antibody specific for Gb3, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.[21]

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorophore-conjugated secondary antibody that recognizes the primary antibody. This step should be performed in the dark for 30-60 minutes at room temperature.[3]

-

-

Mounting and Visualization:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium, potentially containing a nuclear counterstain like DAPI.

-

Visualize the stained cells using a fluorescence or confocal microscope.[21]

-

Shiga Toxin Cytotoxicity Assay

This protocol describes a method to measure the cytotoxic effect of Shiga toxin on susceptible cells (e.g., Vero or HeLa cells).

-

Cell Seeding:

-

Toxin Treatment:

-

Prepare serial dilutions of Shiga toxin in culture medium.

-

Replace the existing medium in the wells with the toxin-containing medium. Include control wells with medium only.[22]

-

-

Incubation:

-

Cell Viability Measurement:

-

Assess cell viability using a suitable method. A common approach is the MTT assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[25]

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Alternatively, lactate (B86563) dehydrogenase (LDH) release assays can be used to measure membrane damage.[24]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Plot the cell viability against the toxin concentration to determine the CD50 (the concentration of toxin that causes 50% cell death).[23]

-

Visualizing Key Pathways

Caption: Biosynthesis of Gb3 in the Golgi and its subsequent degradation in the lysosome.

Caption: Shiga toxin binds to Gb3 and undergoes retrograde transport to induce apoptosis.

Caption: Genetic defect in Fabry disease leads to Gb3 accumulation and multi-organ pathology.

Conclusion

This compound, as the carbohydrate component of Gb3, is a molecule of profound importance in cell biology and medicine. Its functions range from acting as a gateway for potent bacterial toxins to being a central player in the pathology of Fabry disease. A thorough understanding of its synthesis, degradation, and signaling roles is crucial for the development of novel therapeutic strategies. For drug development professionals, targeting the interaction between Shiga toxins and Gb3 offers a potential avenue for treating infectious diseases, while for those focused on genetic disorders, modulating Gb3 metabolism remains the cornerstone of Fabry disease therapy. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of this vital glycosphingolipid.

References

- 1. Structural Analysis of the Interaction between Shiga Toxin B Subunits and Linear Polymers Bearing Clustered this compound Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Is globotriaosylceramide a useful biomarker in Fabry disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arigobio.com [arigobio.com]

- 4. Shiga Toxin Binding to Glycolipids and Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Changes in plasma and urine globotriaosylceramide levels do not predict Fabry disease progression over 1 year of agalsidase alfa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Integral kinetics of alpha-galactosidase purified from Glycine max for simultaneous hydrolysis of stachyose and raffinose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Shiga Toxins: Intracellular Trafficking to the ER Leading to Activation of Host Cell Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Do the A Subunits Contribute to the Differences in the Toxicity of Shiga Toxin 1 and Shiga Toxin 2? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oral therapeutic agents with highly clustered this compound for treatment of Shiga toxigenic Escherichia coli infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Shiga Toxins Induce Apoptosis and ER Stress in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Induction of apoptosis by Shiga toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. Determination of globotriaosylceramide in plasma and urine by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantification of Globotriaosylsphingosine in Plasma and Urine of Fabry Patients by Stable Isotope Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - ProQuest [proquest.com]

- 18. Catalytic Mechanism of Human α-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. usbio.net [usbio.net]

- 21. Immunofluorescence detection of globotriaosylceramide deposits in conjunctival biopsies of Fabry disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Validation of a Cell-Based Assay for Detection of Active Shiga Toxins Produced by Escherichia coli in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 24. "3D Cell-Based Assay to Detect Shiga-Toxin Producing Escherichia coli" by Celina To [docs.lib.purdue.edu]

- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Central Role of Globotriose in Shiga Toxin Pathogenesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the molecular interactions between Shiga toxins (Stx) and their primary cellular receptor, the glycosphingolipid globotriaosylceramide (Gb3). Understanding this critical binding event is fundamental to elucidating the toxin's mechanism of action and developing effective therapeutic interventions against Shiga toxin-producing E. coli (STEC) infections.

The Molecular Participants

Shiga Toxin (Stx)

Shiga toxins are potent bacterial cytotoxins belonging to the AB₅ family.[1] They consist of two main types, Stx1 and Stx2, which share structural and functional similarities but are immunologically distinct.[1][2] Stx2 is considered more pathogenic and is more frequently associated with severe human diseases like Hemolytic Uremic Syndrome (HUS).[1][3]

The toxin is a hexameric protein complex composed of:

-

One A-subunit (~32 kDa): This is the enzymatically active component. It is proteolytically cleaved into two fragments, A1 (~28 kDa) and A2 (~4 kDa), linked by a disulfide bond.[2][4] The A1 fragment possesses N-glycosidase activity, which is responsible for inhibiting protein synthesis by cleaving a specific adenine (B156593) residue from the 28S rRNA of the 60S ribosomal subunit.[2][5]

-

Five B-subunits (~7.7 kDa each): These identical subunits form a stable pentameric ring that surrounds the C-terminal A2 fragment of the A-subunit.[4][6] The primary function of the B-subunit pentamer is to recognize and bind to the specific host cell surface receptor, Gb3.[2][4] This binding is the crucial first step for toxin internalization and subsequent cytotoxicity.

Globotriaosylceramide (Gb3)

Globotriaosylceramide, also known as Gb3, CD77, or the Pk blood group antigen, is a neutral glycosphingolipid found in the outer leaflet of the plasma membrane of certain eukaryotic cells.[7][8] Its expression is particularly high on the surface of renal endothelial cells, which is a major reason for the severe kidney damage observed in HUS.[1][9]

Gb3 is composed of two main parts:

-

A Ceramide Moiety: This lipid portion consists of a sphingosine (B13886) molecule linked to a fatty acid chain.[7][8] It anchors the molecule within the cell membrane. The length and saturation of the fatty acid chain can vary, leading to different Gb3 isoforms.[7]

-

A Trisaccharide Head Group: The carbohydrate portion is composed of three sugar units: galactose-α(1→4)-galactose-β(1→4)-glucose.[7][10] This trisaccharide is the specific recognition motif for the Shiga toxin B-subunits.

The synthesis of Gb3 occurs in the Golgi apparatus, where the enzyme α-1,4-galactosyltransferase adds the terminal galactose to lactosylceramide.[7] Gb3 molecules often cluster in lipid rafts, which are cholesterol- and sphingolipid-rich microdomains of the plasma membrane.[2]

The Stx-Gb3 Binding Mechanism

The interaction between the Shiga toxin B-subunit pentamer and Gb3 is a high-avidity binding event driven by multivalent interactions. Each of the five B-subunits has three potential binding sites for the Gb3 trisaccharide, meaning a single toxin molecule can theoretically engage up to 15 Gb3 receptors simultaneously.[3][11][12] This multivalency dramatically increases the overall binding strength (avidity) compared to a single-site (monovalent) interaction.

-

Binding Sites: Crystal structure analyses have identified three distinct Gb3 binding sites on each B-subunit monomer.[11][12] Sites 1 and 2 exhibit higher binding affinities than site 3.[12] While Stx1 appears to utilize all three sites for high-affinity binding, Stx2 preferentially uses sites 1 and 3.[11]

-

Binding Process: The binding of the B-pentamer to multiple Gb3 molecules induces clustering of the receptors on the cell surface. This clustering is thought to trigger the formation of narrow, tubular membrane invaginations, which is a key step in the toxin's internalization.[1]

Quantitative Analysis of Stx-Gb3 Binding

The affinity of Shiga toxins for Gb3 has been quantified using various biophysical techniques, primarily Surface Plasmon Resonance (SPR) and ELISA-based assays. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger interaction. There are notable differences in the binding kinetics between Stx1 and Stx2. SPR studies have shown that Stx1 has larger association and dissociation rate constants compared to Stx2.[13] This means Stx2 binds to Gb3 more slowly than Stx1, but once bound, it dissociates more slowly, resulting in a more stable complex.[13]

| Toxin Type | Ligand/Context | Method | Apparent Kd | Reference(s) |

| Stx1 B-subunit (monomer) | Globotriose | Various | 0.5–1 mM | [14] |

| Stx1 | Gb3 in lipid layer | SPR | ~3.3 x 10⁻⁹ M | [13] |

| Stx2 | Gb3 in lipid layer | SPR | ~1.1 x 10⁻⁹ M | [13] |

| Stx2d/c | Purified Gb3 | ELISA | 0.15 µg/mL | [15] |

| Stx2d/d | Purified Gb3 | ELISA | 0.19 µg/mL | [15] |

| Stx2c/c | Purified Gb3 | ELISA | 0.30 µg/mL | [15] |

| Stx2c/d | Purified Gb3 | ELISA | 0.95 µg/mL | [15] |

Note: Kd values can vary significantly depending on the experimental setup, such as the use of purified Gb3, synthetic trisaccharides, or Gb3 embedded in a lipid bilayer, which more closely mimics the cell membrane environment.

Cellular Consequences of Binding

The binding of Shiga toxin to Gb3 initiates a cascade of events leading to cell death. This process involves toxin internalization, intracellular trafficking, and the activation of host cell stress responses.

Internalization and Retrograde Trafficking

Once bound to Gb3, the toxin-receptor complex is internalized by the cell, primarily through clathrin-dependent endocytosis, although clathrin-independent pathways also contribute.[16][17] Following endocytosis, the toxin embarks on a retrograde trafficking journey through the cell's secretory pathway, moving sequentially from early endosomes to the trans-Golgi network (TGN), through the Golgi apparatus, and finally to the endoplasmic reticulum (ER).[4][16][18][19] This transport route allows the toxin to bypass degradation in lysosomes.[18] The toxin's journey relies on various cellular trafficking components, including microtubules and small GTPases like Rab6a' and Arl1.[16][20]

Activation of Cellular Stress Signaling

Upon reaching the ER, the A-subunit is cleaved by the protease furin, and the A1 fragment is translocated into the cytosol.[1] In the cytosol, the A1 fragment inactivates ribosomes, leading to a halt in protein synthesis.[5] This ribosomal damage triggers several cell stress signaling pathways:

-

Ribotoxic Stress Response (RSR): The inactivation of ribosomes is a direct stress signal that activates mitogen-activated protein kinase (MAPK) cascades, including p38, JNK, and ERK.[5][21] This response contributes to the induction of pro-inflammatory cytokines and apoptosis.[21]

-

Unfolded Protein Response (UPR): The presence of the toxin in the ER and the accumulation of misfolded proteins due to translation arrest can trigger the UPR.[5] Prolonged activation of the UPR is a potent signal for initiating apoptosis.[5][22]

These signaling events ultimately culminate in programmed cell death (apoptosis), contributing to the tissue damage seen in STEC infections.[22]

Experimental Protocols

The study of the Stx-Gb3 interaction relies on a set of core biochemical and cell-based assays.

Gb3-Binding Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the binding of Shiga toxin to its immobilized receptor.

Methodology:

-

Plate Coating: Microtiter plates are coated with purified Gb3 (e.g., 200 ng/well) in a suitable solvent (e.g., methanol). The solvent is allowed to evaporate, leaving the Gb3 adsorbed to the well surface.[23]

-

Blocking: Non-specific binding sites are blocked using a blocking buffer, typically a solution of bovine serum albumin (BSA) or non-fat milk in phosphate-buffered saline (PBS).

-

Toxin Incubation: Serial dilutions of purified Shiga toxin (or toxin-containing samples) are added to the wells and incubated to allow binding to Gb3.

-

Washing: The plate is washed multiple times with a wash buffer (e.g., PBS with Tween 20) to remove unbound toxin.

-

Primary Antibody Incubation: A primary antibody specific to the Shiga toxin (e.g., a mouse monoclonal anti-Stx B-subunit) is added to the wells and incubated.

-

Washing: Unbound primary antibody is removed by washing.

-

Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) is added to detect the primary antibody.

-

Detection: After a final wash, a chromogenic HRP substrate (e.g., TMB) is added. The color development, which is proportional to the amount of bound toxin, is stopped with an acid solution and measured spectrophotometrically (e.g., at 450 nm).[23]

-

Analysis: The data is used to determine binding curves and calculate apparent binding affinities (Kd).[15]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interaction kinetics (association and dissociation rates) and affinity.

Methodology:

-

Sensor Chip Preparation: A sensor chip with a lipophilic surface (e.g., L1 chip) is used. A lipid layer containing a defined concentration of Gb3, often mixed with phosphatidylcholine and cholesterol to mimic a cell membrane, is immobilized on the chip surface.[13][24]

-

System Priming: The SPR system is primed with a running buffer (e.g., HBS-EP buffer).

-

Analyte Injection: Purified Shiga toxin (the analyte) is injected at various concentrations over the sensor surface at a constant flow rate.[25]

-

Data Collection: Binding is monitored in real-time as a change in the refractive index at the surface, measured in Resonance Units (RU). The measurement consists of an association phase (during injection) and a dissociation phase (during buffer flow).[25]

-

Regeneration: The sensor surface is regenerated between cycles using a regeneration solution (e.g., a mild detergent or pH change) to remove the bound toxin.

-

Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a "bivalent analyte" model, which accounts for the multivalent nature of the interaction) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[13]

Vero Cell Cytotoxicity Assay

This cell-based assay measures the biological activity of Shiga toxin, which is dependent on Gb3-mediated entry. Vero cells (from African green monkey kidney) are highly sensitive to Stx due to their high expression of Gb3.[26]

Methodology:

-

Cell Seeding: Vero cells are seeded into 96-well plates and grown to confluency.

-

Toxin Treatment: The cell culture medium is replaced with medium containing serial dilutions of the Shiga toxin sample. Control wells receive medium only.[27]

-

Incubation: The plates are incubated for a set period (e.g., 48-72 hours) to allow for toxin binding, internalization, and protein synthesis inhibition, leading to cell death.[27]

-

Viability Assessment: Cell viability is measured using a metabolic indicator dye such as Resazurin or MTT. Viable cells metabolize the dye, causing a measurable colorimetric or fluorescent change.[27]

-

Data Analysis: The signal is read using a plate reader. The results are expressed as the percentage of viable cells relative to the untreated control. The 50% cytotoxic dose (CD₅₀), which is the toxin concentration required to kill 50% of the cells, is calculated from the dose-response curve.[28]

Conclusion and Therapeutic Implications

The binding of the Shiga toxin B-subunit pentamer to the this compound headgroup of Gb3 is the indispensable first step in the intoxication process. This high-avidity, multivalent interaction triggers toxin internalization and retrograde transport, ultimately leading to ribosomal inactivation and cell death. The high concentration of Gb3 on renal endothelial cells is a key determinant of the severe renal pathology associated with HUS.

Given its critical role, the Stx-Gb3 interaction is a prime target for therapeutic intervention. Strategies being explored include:

-

Receptor Analogs: Soluble Gb3 analogs or polymers decorated with the Gb3 trisaccharide can act as decoys, binding to the toxin in the bloodstream or gut lumen and preventing it from reaching host cells.[11]

-

Inhibition of Gb3 Synthesis: Pharmacological inhibition of Gb3 synthase could reduce the number of receptors on the cell surface, thereby rendering cells less susceptible to the toxin.[9]

-

Monoclonal Antibodies: Neutralizing antibodies that bind to the B-subunit's receptor-binding sites can sterically hinder the toxin's ability to engage with Gb3.

A thorough understanding of the molecular details, binding kinetics, and cellular consequences of the Stx-Gb3 interaction continues to fuel the development of novel diagnostics and life-saving therapies for STEC-related diseases.

References

- 1. Shiga toxin - Wikipedia [en.wikipedia.org]

- 2. Shiga Toxin (Stx) Classification, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protection against Shiga Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shiga Toxin (Stx) Classification, Structure, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of cell stress response pathways by Shiga toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Role of Globotriaosylceramide in Physiology and Pathology [frontiersin.org]

- 8. lipotype.com [lipotype.com]

- 9. mdpi.com [mdpi.com]

- 10. Distributions of Globotriaosylceramide Isoforms, and Globotriaosylsphingosine and Its Analogues in an α-Galactosidase A Knockout Mouse, a Model of Fabry Disease | PLOS One [journals.plos.org]

- 11. Structural Analysis of the Interaction between Shiga Toxin B Subunits and Linear Polymers Bearing Clustered this compound Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. Kinetic analysis of binding between Shiga toxin and receptor glycolipid Gb3Cer by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural Diversities of Lectins Binding to the Glycosphingolipid Gb3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Retrograde Shiga Toxin Trafficking Is Regulated by ARHGAP21 and Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. molbiolcell.org [molbiolcell.org]

- 19. researchgate.net [researchgate.net]

- 20. Shiga toxin facilitates its retrograde transport by modifying microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of Shiga Toxin and Its Subunits on Cytokine Induction in Different Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Rapid method to detect shiga toxin and shiga-like toxin I based on binding to globotriosyl ceramide (Gb3), their natural receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 26. journals.asm.org [journals.asm.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Globotriose (Gb3) as a Cell Surface Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Globotriose (Gb3), a neutral glycosphingolipid also known as CD77 or the Pk blood group antigen, is a critical cell surface receptor involved in a variety of physiological and pathological processes. Structurally, it is a trisaccharide composed of α-D-galactose-(1→4)-β-D-galactose-(1→4)-β-D-glucose linked to a ceramide moiety, which anchors it to the outer leaflet of the plasma membrane. While playing a role in normal cellular functions, Gb3 has garnered significant attention as a receptor for potent bacterial toxins, a binding site for viruses, and a key player in the pathophysiology of certain genetic disorders and cancers.

This technical guide provides a comprehensive overview of this compound as a cell surface receptor, focusing on its interactions with key ligands, the signaling pathways it initiates, and its relevance in disease. Detailed experimental protocols and quantitative data are presented to aid researchers and drug development professionals in their study of this important molecule.

Ligand Interactions and Binding Affinities

This compound serves as a high-affinity receptor for a range of biologically significant molecules. The binding of these ligands to Gb3 is the initial step in a cascade of events that can have profound effects on cell fate.

Shiga Toxins (Stx)

Shiga toxins, produced by Shigella dysenteriae and certain strains of Escherichia coli (e.g., O157:H7), are potent protein synthesis inhibitors.[1][2] The B-subunit pentamer of the AB5 toxin binds with high affinity to the carbohydrate portion of Gb3, mediating the toxin's entry into the cell.[1][3] There are two main types of Shiga toxins, Stx1 and Stx2, which exhibit differential binding affinities for Gb3.[4] The lipid environment, including the presence of other glycolipids and cholesterol, can influence the binding of Shiga toxins to Gb3.[4][5]

Verotoxins

Verotoxins, a family of toxins that includes Shiga toxins, also utilize Gb3 as their primary receptor.[6][7] Verotoxin-1 (VT-1), which is identical to Stx1, binds to Gb3 and induces apoptosis in Gb3-expressing cells.[8][9]

Viruses

This compound has been identified as a receptor or co-receptor for certain viruses. Notably, the HIV-1 envelope glycoprotein (B1211001) gp120 has been shown to interact with Gb3 on the surface of T cells, which may play a role in viral entry and pathogenesis.[10]

Table 1: Quantitative Data on Ligand Binding to this compound (Gb3)

| Ligand | Cell/System | Method | Dissociation Constant (Kd) | Reference(s) |

| Shiga toxin 1 (Stx1) | Immobilized glycolipid mixture | ELISA | Nanomolar range | [4] |

| Shiga toxin 2 (Stx2) | Immobilized glycolipid mixture | ELISA | Nanomolar range | [4] |

| Shiga toxin 2c/c | Purified Gb3 | ELISA | 0.30 µg/mL | [11] |

| Shiga toxin 2d/d | Purified Gb3 | ELISA | 0.19 µg/mL | [11] |

| Shiga toxin 2c/d | Purified Gb3 | ELISA | 0.95 µg/mL | [11] |

| Shiga toxin 2d/c | Purified Gb3 | ELISA | 0.15 µg/mL | [11] |

| Verotoxin-1 (VT-1) | C22 hydroxylated Gb3 | Direct binding assay | Increased affinity compared to non-hydroxylated Gb3 | [6] |

| HIV-1 gp120 | CD4+ cells | Radioimmunoassay | 5 nM (for CD4) | [12] |

Cellular Expression of this compound

The expression of Gb3 varies significantly among different cell types and tissues, which dictates the susceptibility of these cells to Gb3-binding ligands. Its expression is also dynamically regulated and can be altered in certain disease states, such as cancer.[1][13][14][15][16][17][18]

Table 2: Quantitative Data on this compound (Gb3) Expression

| Cell Line/Tissue | Description | Gb3 Expression Level | Method | Reference(s) |

| Human Glomerular Microvascular Endothelial Cells (HGMVECs) | Unstimulated | Lower than mesangial cells | TLC and PhosphorImager | [19] |

| Human Glomerular Microvascular Endothelial Cells (HGMVECs) | TNF-α stimulated | Increased expression | TLC and PhosphorImager | [19] |

| Human Mesangial Cells | Unstimulated | Comparable to HeLa cells | TLC and PhosphorImager | [19] |

| Detroit 562 | Head and Neck Cancer | 84% positive | Flow Cytometry | [14] |

| HaCat | Precancerous Keratinocytes | 16% positive | Flow Cytometry | [14] |

| MCF7 | Breast Cancer | < 3% positive | Flow Cytometry | [14] |

| T47D | Breast Cancer | High expression | Flow Cytometry | [3] |

| Pancreatic Carcinoma | Human tissue | Significantly higher than normal tissue (P=0.0006) | TLC | [16] |

| Colorectal Tumors | Human tissue | Significantly higher than normal tissue (P=0.002) | TLC | [13] |

| Neuroblastoma-derived TECs | Tumor-derived endothelial cells | Expressed | Not specified | |

| Gastric Carcinoma Cell Lines (e.g., St3051) | Human cancer cell lines | >33% positive in some lines | Flow Cytometry | [17] |

Signaling Pathways Mediated by this compound

Ligand binding to Gb3 can trigger a variety of intracellular signaling cascades, leading to diverse cellular responses ranging from apoptosis to proliferation and differentiation.

Shiga Toxin-Induced Apoptosis

Binding of Shiga toxin to Gb3 initiates a well-characterized pathway of retrograde transport. The toxin is endocytosed and trafficked from early endosomes to the trans-Golgi network (TGN), and then to the endoplasmic reticulum (ER).[6][15][17][20] In the ER, the catalytic A1 fragment is cleaved and translocated to the cytosol, where it inhibits protein synthesis by cleaving a specific adenine (B156593) residue from the 28S rRNA of the 60S ribosomal subunit.[1][2] This ribotoxic stress, along with other signals, can trigger apoptosis through both caspase-dependent and -independent mechanisms.[8] Verotoxin-1, for instance, has been shown to induce a caspase- and mitochondria-dependent apoptotic pathway involving the activation of caspases 8 and 3.[8]

Fabry Disease Pathogenesis

Fabry disease is a lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A, leading to the accumulation of Gb3 and its deacetylated form, lyso-Gb3, in various cells, including podocytes in the kidney.[2][21][22][23][24] This accumulation in podocytes triggers several signaling pathways that contribute to renal injury. Lyso-Gb3 has been shown to induce the expression of TGF-β1, extracellular matrix proteins, and activate the Notch and RIPK3 signaling pathways, leading to fibrosis, inflammation, and podocyte death.[2][21][22][23][24][25][26][27][28]

Role in Cancer

Aberrant expression of Gb3 is a hallmark of several cancers, including breast, colon, pancreatic, and head and neck cancers.[1][13][14][15][16] In these malignancies, Gb3 expression is often associated with a more aggressive and metastatic phenotype.[1] Gb3 is thought to contribute to cancer progression by modulating cell adhesion, migration, and invasion, potentially through its localization in lipid rafts and interaction with signaling molecules.[1][29][30]

B-Cell Activation

Gb3 (CD77) is expressed on a subpopulation of germinal center B-cells and is involved in B-cell activation, proliferation, and differentiation.[18][20][31][32][33] Ligation of Gb3 can modulate B-cell receptor (BCR) signaling and contribute to the humoral immune response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound as a cell surface receptor.

Quantification of Gb3 Expression by Flow Cytometry

This protocol describes the detection and quantification of Gb3 on the cell surface using a fluorescently labeled antibody or the B-subunit of Shiga toxin.

Materials:

-

Cells of interest

-

Phosphate-Buffered Saline (PBS)

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Primary antibody: anti-Gb3/CD77 monoclonal antibody or fluorescently labeled Shiga toxin B-subunit (STxB)

-

Secondary antibody: Fluorescently labeled anti-mouse IgG (if using an unlabeled primary antibody)

-

Flow cytometer

Procedure:

-

Harvest cells and wash once with cold PBS.

-

Resuspend cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Add the primary antibody or fluorescently labeled STxB at the manufacturer's recommended concentration.

-

Incubate on ice for 30-60 minutes in the dark.

-

Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

-

If using an unlabeled primary antibody, resuspend the cell pellet in 100 µL of FACS buffer containing the fluorescently labeled secondary antibody.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with 1 mL of cold FACS buffer.

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

Analyze the samples on a flow cytometer.

Shiga Toxin Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability by assessing the metabolic activity of cells, which is inhibited by Shiga toxin.[3][14][21][23][34][35][36]

Materials:

-

Vero cells (or other Gb3-positive cell line)

-

Complete cell culture medium

-

Shiga toxin (Stx1 or Stx2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed Vero cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of Shiga toxin in complete medium.

-

Remove the medium from the cells and add 100 µL of the toxin dilutions to the respective wells. Include a no-toxin control.

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-toxin control.

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3, an executioner caspase activated during apoptosis induced by Gb3 ligands.[2][8][10][16][37][38][39][40]

Materials:

-

Apoptosis-induced cells and control cells

-

Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 20% Glycerol)

-

Caspase-3 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare cell lysates from both treated and untreated cells by resuspending the cell pellet in cold lysis buffer and incubating on ice for 15-20 minutes.

-

Centrifuge the lysates at 16,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of the lysates.

-

In a 96-well black plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Prepare a reaction master mix containing 2X Reaction Buffer and the caspase-3 substrate.

-

Add 50 µL of the master mix to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

-

Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated controls.

Quantification of Gb3 by Mass Spectrometry

This method provides absolute quantification of Gb3 levels in cells or tissues.[24][25][26][34][41]

Materials:

-

Cell pellets or tissue homogenates

-

Internal standard (e.g., C17:0-Gb3)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Add a known amount of the internal standard to the sample.

-

Perform lipid extraction using a suitable method (e.g., Folch extraction).

-

Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent.

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipid species using a suitable LC column and gradient.

-

Detect and quantify Gb3 and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

Generate a standard curve using known concentrations of a Gb3 standard to calculate the absolute amount of Gb3 in the samples.

Conclusion

This compound is a multifaceted cell surface receptor with significant implications in health and disease. Its role as a receptor for bacterial toxins and viruses makes it a critical molecule in infectious disease research. Furthermore, its altered expression and signaling in cancer and its central role in the pathology of Fabry disease highlight its potential as a therapeutic target and a biomarker. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the complex biology of this compound and to aid in the development of novel diagnostic and therapeutic strategies targeting this important receptor.

References

- 1. LDH cytotoxicity assay [protocols.io]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Conformational and Structural Features of HIV-1 gp120 Underlying Dual Receptor Antagonism by the Cross-Reactive Neutralizing Antibody, m18 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxin Entry: Retrograde Transport through the Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Truncated variants of gp120 bind CD4 with high affinity and suggest a minimum CD4 binding region - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 9. mdpi.com [mdpi.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 12. Characterization of GP120 binding to CD4 and an assay that measures ability of sera to inhibit this binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Validation of a Cell-Based Assay for Detection of Active Shiga Toxins Produced by Escherichia coli in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of Shiga Toxins in Cytotoxicity and Immunomodulatory Effects of Escherichia coli O157:H7 during Host-Bacterial Interactions in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. content.abcam.com [content.abcam.com]

- 17. Globotriaosyl ceramide (Gb3) expression in human tumour cells: intracellular trafficking defines a new retrograde transport pathway from the cell surface to the nucleus, which correlates with sensitivity to verotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Brg1 Supports B Cell Proliferation and Germinal Center Formation Through Enhancer Activation [frontiersin.org]

- 19. Precision and Accuracy of Receptor Quantification on Synthetic and Biological Surfaces Using DNA-PAINT - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of human B-cell activation, proliferation, and differentiation by soluble factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [Determination of Escherichia coli Shiga-like toxins by means of the MTT bioassay] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Retrograde Shiga Toxin Trafficking Is Regulated by ARHGAP21 and Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Novel Cell-Based Method To Detect Shiga Toxin 2 from Escherichia coli O157:H7 and Inhibitors of Toxin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. RIPK3 Contributes to Lyso-Gb3-Induced Podocyte Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | Glucocorticoids Inhibit EGFR Signaling Activation in Podocytes in Anti-GBM Crescentic Glomerulonephritis [frontiersin.org]

- 29. Frontiers | Mechanisms of Invasion in Glioblastoma: Extracellular Matrix, Ca2+ Signaling, and Glutamate [frontiersin.org]

- 30. researchgate.net [researchgate.net]

- 31. STAT3 signaling in B cells controls germinal center zone organization and recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 32. sfb746.uni-freiburg.de [sfb746.uni-freiburg.de]

- 33. m.youtube.com [m.youtube.com]

- 34. researchgate.net [researchgate.net]

- 35. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 36. journals.asm.org [journals.asm.org]

- 37. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 38. benchchem.com [benchchem.com]

- 39. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 40. sigmaaldrich.com [sigmaaldrich.com]

- 41. gm-6001.com [gm-6001.com]

An In-depth Technical Guide to the Discovery and History of Globotriose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Globotriose (Galα1-4Galβ1-4Glc), a trisaccharide of significant biological importance, serves as a critical cell surface receptor implicated in both infectious and genetic diseases. As the carbohydrate moiety of globotriaosylceramide (Gb3), it is the primary receptor for Shiga toxins produced by pathogenic Escherichia coli, mediating their entry into host cells and subsequent cytotoxicity. Furthermore, the accumulation of Gb3 due to deficient α-galactosidase A activity is the hallmark of Fabry disease, a lysosomal storage disorder with severe multi-organ pathology. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its biochemical significance, and presenting key quantitative data and experimental methodologies relevant to its study.

Discovery and Historical Context

The discovery of this compound is intertwined with the history of blood group antigens. The P1 antigen, a structurally related glycosphingolipid, was first identified in 1927 by Karl Landsteiner and Philip Levine.[1][2] Subsequently, the Pk antigen, which is globotriaosylceramide (Gb3), was described in 1951.[1] These discoveries laid the groundwork for understanding a class of glycosphingolipids that play crucial roles in cell recognition and as receptors for pathogens and toxins. Globotriaosylceramide is also known by several other names, including CD77, GL3, and ceramide trihexoside.[3]

Biochemical Significance

Receptor for Shiga Toxins

This compound, as part of the Gb3 molecule on the cell surface, is the functional receptor for Shiga toxins (Stx) and Shiga-like toxins (SLTs) produced by Shigella dysenteriae and enterohemorrhagic Escherichia coli (EHEC), respectively.[4] The binding of the B subunit of the toxin to multiple this compound moieties on the cell surface is a prerequisite for the toxin's internalization and subsequent inhibition of protein synthesis, leading to cell death.

Role in Fabry Disease

Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, which encodes the enzyme α-galactosidase A (α-Gal A).[5][6][7] This enzymatic deficiency leads to the progressive accumulation of globotriaosylceramide and related glycosphingolipids within the lysosomes of various cells throughout the body, resulting in a wide range of clinical manifestations, including kidney failure, heart problems, and neurological complications.[5][6][7]

Quantitative Data

Globotriaosylceramide (Gb3) Levels in Fabry Disease

The concentration of Gb3 is significantly elevated in patients with Fabry disease, making it a key biomarker for diagnosis and monitoring of the disease.

| Patient Group | Sample Type | Mean Gb3 Concentration (μg/mg creatinine) | Reference |

| Classic Fabry Males | Urine | 1.56 ± 1.05 | [8] |

| Later-Onset Fabry Males | Urine | 0.81 ± 1.11 | [8] |

| Fabry Females | Urine | 0.23 ± 0.24 | [8] |

| Healthy Controls | Urine | 0.03 ± 0.03 | [8] |

| Patient Group | Sample Type | Mean GL3 Level (µg/mL) | Reference |

| Male Dialysis Patients | Serum | 6.14 ± 2.16 | [3] |

| Female Dialysis Patients | Serum | 7.00 ± 2.37 | [3] |

Binding Affinity of Shiga Toxin to this compound

The affinity of Shiga toxins for this compound has been quantified using various biophysical techniques.

| Ligand | Analyte | Dissociation Constant (Kd) | Reference |

| Gb3 polymer 1:17s | Stx1 B subunit (1BH) | 1.5 x 10-7 M | [4] |

| Gb3 polymer 1:17s | Stx2 B subunit (2BH) | 1.2 x 10-6 M | [4] |

Kinetics of α-Galactosidase A

Understanding the kinetic parameters of α-galactosidase A is crucial for the development of enzyme replacement therapies for Fabry disease.

| Enzyme | Substrate | KM | Vmax | kcat | kcat/KM | Reference |

| PRX-102 (chemically modified plant cell-expressed human α-Gal-A) | N-Dodecanoyl-NBD-ceramidetrihexoside (Gb3-NBD) | 28.5 ± 2.9 μM | 87.9 ± 2.6 nM/min | 0.070 ± 0.002 s-1 | 2470 M-1s-1 | [8] |

| AgaBf3S (α-galactosidase from Bacteroides fragilis) | This compound | 4.62 mM | - | 388.45 S-1 | - | [9] |

Experimental Protocols

Synthesis of this compound

A one-step enzymatic synthesis of this compound can be achieved using a novel α-galactosidase from Bacteroides fragilis (AgaBf3S).[9]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 20 mM p-nitrophenyl-α-D-galactopyranoside (pNPαGal) as the donor substrate and 500 mM lactose (B1674315) as the acceptor substrate in a suitable buffer at pH 4.5.

-

Enzyme Addition: Add the purified recombinant AgaBf3S enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 40°C for 30 minutes.

-

Product Formation: The enzyme catalyzes the transfer of the galactosyl residue from pNPαGal to lactose with high efficiency and strict α1-4 regioselectivity, resulting in the synthesis of this compound.

-

Purification: The synthesized this compound can be purified using standard chromatographic techniques.

A "superbug" E. coli strain engineered to overexpress five key enzymes can be utilized for the large-scale synthesis of this compound and its derivatives.[10]

Protocol:

-

Strain Cultivation: Grow the engineered E. coli strain (e.g., NM522 harboring the pLDR20-CKTUF plasmid) in a suitable fermentation medium.

-

Gene Expression Induction: Induce the expression of the target genes by a temperature shift (e.g., from 30°C to 40°C).

-

Cell Harvest and Permeabilization: Harvest the cells by centrifugation and resuspend them in a buffer containing a mild detergent (e.g., 1% Triton X-100) to permeabilize the cell membranes.

-

One-Pot Reaction: Set up a one-pot reaction containing the permeabilized cells, acceptor substrate (e.g., lactose, 25 mM), galactose (50 mM), glucose (50 mM), necessary cofactors (MnCl₂, MgCl₂, KCl), and catalytic amounts of UDP-Glc, ATP, glucose-1-phosphate, and PEP in a HEPES buffer (pH 7.5).

-

Incubation: Incubate the reaction at room temperature for approximately 36 hours.

-

Product Monitoring and Purification: Monitor the formation of this compound by HPLC and purify the product from the reaction mixture.

Analysis of this compound-Shiga Toxin Interaction

A rapid ELISA method can be used to detect Shiga toxin binding to its this compound receptor.[5]

Protocol:

-

Plate Coating: Coat microdilution plates with globotriaosyl ceramide (Gb3).

-

Sample Incubation: Add the sample containing Shiga toxin to the coated wells and incubate to allow binding.

-

Washing: Wash the wells to remove unbound components.

-

Detection: Add monoclonal antibodies specific for the Shiga toxin, followed by an enzyme-linked secondary antibody.

-

Substrate Addition and Measurement: Add a chromogenic substrate and measure the resulting color change spectrophotometrically to quantify the amount of bound toxin.

Flow cytometry can be employed to indirectly measure the cell surface expression of Gb3 by quantifying the binding of fluorescently labeled Shiga toxin B subunit (Stx-B).

Protocol:

-

Cell Preparation: Culture endothelial cells (e.g., HGMVECs or BOECs) under desired conditions.

-

Cell Treatment (Optional): Pre-incubate cells with agents that may alter Gb3 expression (e.g., TNFα, Eliglustat, or Agalsidase alpha).

-

Fixation: Fix the cells with a mild fixative (e.g., 0.5% PFA/PBS).

-

Stx-B Incubation: Incubate the fixed cells with a fluorescently labeled Stx-B (e.g., Alexa 488-labeled Stx-B) at a concentration of 5 µg/mL for 30 minutes at 4°C, protected from light.

-

Flow Cytometric Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity, which corresponds to the amount of bound Stx-B and thus the level of Gb3 expression.

Quantification of Globotriaosylceramide in Biological Samples

LC-MS/MS is a highly sensitive and quantitative method for determining Gb3 levels in biological fluids like urine and plasma.[8]

Protocol:

-

Sample Preparation: Extract lipids from the biological sample (e.g., urine) using an appropriate organic solvent mixture.

-

Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., a deuterated Gb3 analog) to the sample for accurate quantification.

-

Chromatographic Separation: Separate the lipid extract using liquid chromatography, typically with a reversed-phase column.

-

Mass Spectrometric Detection: Analyze the eluate by tandem mass spectrometry, using multiple reaction monitoring (MRM) to specifically detect and quantify the different molecular species of Gb3 based on their precursor and product ion masses.

-

Data Analysis: Calculate the concentration of Gb3 in the original sample by comparing the peak area of the analyte to that of the internal standard.

Signaling Pathways and Experimental Workflows

Pathophysiological Cascade in Fabry Disease

Caption: Pathophysiological cascade of Fabry disease.

Workflow for Enzymatic Synthesis of this compound

Caption: Workflow for the enzymatic synthesis of this compound.

Workflow for Gb3 Quantification by LC-MS/MS

Caption: Workflow for Gb3 quantification by LC-MS/MS.

References

- 1. P1PK: the blood group system that changed its name and expanded - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The P1 histo-blood group antigen is present on human red blood cell glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Globotriaosylceramide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Optimizing human α-galactosidase for treatment of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimizing human α-galactosidase for treatment of Fabry disease | CoLab [colab.ws]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Efficient and regioselective synthesis of this compound by a novel α-galactosidase from Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Large-scale synthesis of this compound derivatives through recombinant E. coli - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Significance of Globotriose (Gb3) in Glycobiology: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Globotriose (Galα1-4Galβ1-4Glc), the carbohydrate moiety of the glycosphingolipid Globotriaosylceramide (Gb3), is a critical molecule at the crossroads of normal cell physiology and profound pathological states.[1] Located primarily in the outer leaflet of the plasma membrane, Gb3 is not merely a structural component but an active participant in cellular signaling, cell adhesion, and differentiation.[2] Its significance is highlighted by its dual role as the primary receptor for bacterial Shiga toxins and its accumulation in the lysosomal storage disorder, Fabry disease.[2][3] Furthermore, aberrant Gb3 expression is increasingly recognized as a hallmark of metastatic cancer, presenting both a marker for disease progression and a potential therapeutic target.[2][4] This technical guide provides a comprehensive overview of the structure, biosynthesis, and multifaceted roles of Gb3, details key experimental methodologies for its study, and summarizes critical quantitative data to inform future research and therapeutic development.

Structure and Biosynthesis of this compound

This compound is a trisaccharide composed of galactose, galactose, and glucose, with the chemical structure α-D-Gal-(1→4)-β-D-Gal-(1→4)-D-Glc.[1] In biological systems, it is conjugated to a ceramide lipid core, forming the glycosphingolipid Globotriaosylceramide (Gb3).[2] The synthesis of Gb3 is a sequential process occurring in the Golgi apparatus, catalyzed by specific glycosyltransferases.[2] The pathway begins with the formation of glucosylceramide (GlcCer) from ceramide, followed by the addition of a galactose to form lactosylceramide (B164483) (LacCer).[2] The final step is the addition of an α-1,4-linked galactose to LacCer by the enzyme Gb3 synthase (α-1,4-galactosyltransferase).[2]

Caption: Biosynthesis pathway of Globotriaosylceramide (Gb3).

Physiological and Pathological Roles of Gb3

While reports on its specific biological functions are limited, Gb3 is known to be an important component of lipid raft microdomains in the cell membrane.[2] Glycosphingolipids like Gb3 are involved in regulating membrane receptor signaling, cell-to-cell communication, adhesion, and differentiation.[2]

Fabry Disease: A Consequence of Gb3 Accumulation

Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, which leads to a deficiency in the α-galactosidase A (α-Gal A) enzyme.[3][5] This enzymatic defect prevents the breakdown of Gb3, resulting in its progressive accumulation within the lysosomes of various cells, including vascular endothelial cells, renal cells, and cardiomyocytes.[3][6] This accumulation disrupts cellular function and leads to the severe multi-organ pathology characteristic of the disease, including kidney failure, heart disease, and cerebrovascular events.[5][7] The deacylated form of Gb3, globotriaosylsphingosine (lyso-Gb3), also accumulates and is considered a key biomarker for diagnosis and disease monitoring.[8]

Receptor for Shiga Toxin

Gb3 is the canonical receptor for Shiga toxins (Stx), potent cytotoxins produced by Shigella dysenteriae and certain strains of Escherichia coli (e.g., O157:H7).[2][9] The toxin consists of an enzymatic A-subunit and a pentameric B-subunit (StxB).[10] The B-subunit is responsible for binding with high avidity to multiple Gb3 molecules on the cell surface.[1][10] This binding event triggers clathrin-dependent or -independent endocytosis, initiating a retrograde transport pathway for the toxin through the Golgi apparatus to the endoplasmic reticulum.[5][10] From the ER, the A-subunit is translocated to the cytosol where it inhibits protein synthesis by cleaving ribosomal RNA, leading to cell death.[9] This process is the primary cause of the severe symptoms associated with Stx-producing bacterial infections, such as hemolytic-uremic syndrome (HUS).[9]

Caption: Shiga toxin entry and intracellular trafficking pathway.

Role in Cancer

Aberrant glycosylation is a hallmark of cancer, and Gb3 expression is significantly upregulated in several metastatic tumors, including colon, breast, ovarian, and head and neck cancers.[2][4] In normal colonic tissue, Gb3 is not expressed in epithelial cells, but its expression strongly correlates with the metastatic potential of human colon cancer.[2] Studies have shown that Gb3-enriched cancer cells represent an invasive subpopulation.[2] The increased expression of Gb3 on tumor cells and the neovasculature makes it a promising marker for diagnosis and a target for novel therapies, such as using the Shiga toxin B-subunit for targeted drug delivery.[4][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to Gb3 interactions and its association with disease.

Table 1: Shiga Toxin (Stx) Binding Affinities and Cytotoxicity

| Toxin Subtype | Ligand/System | Method | Parameter | Value | Reference |

|---|---|---|---|---|---|

| Stx1 | Immobilized Gb3/Gb4 mixtures | ELISA | Kd | Nanomolar range | [12] |

| Stx2 | Immobilized Gb3/Gb4 mixtures | ELISA | Kd | Nanomolar range | [12] |

| Stx2c/d | Purified Gb3 | ELISA | Apparent Kd | 0.15 µg/mL | [13] |

| Stx2d/d | Purified Gb3 | ELISA | Apparent Kd | 0.19 µg/mL | [13] |

| Stx2c/c | Purified Gb3 | ELISA | Apparent Kd | 0.30 µg/mL | [13] |

| Stx2c/d (chimeric) | Purified Gb3 | ELISA | Apparent Kd | 0.95 µg/mL | [13] |

| Stx1 & Stx2 | Vero Kidney Cells | Protein Synthesis Inhibition | ED50 | ~1.0 x 10-11 M |[12] |

Table 2: Enzyme Kinetics of α-Galactosidase A (Recombinant, PRX-102)

| Substrate | Parameter | Value | Reference |

|---|---|---|---|

| N-Dodecanoyl-NBD-Gb3 | KM | 28.5 ± 2.9 µM | [14] |

| Vmax | 87.9 ± 2.6 nM/min | [14] | |

| kcat | 0.070 ± 0.002 s-1 | [14] |

| | kcat/KM | 2470 M-1s-1 |[14] |

Table 3: this compound (Gb3) Expression in Tissues

| Tissue Type | Condition | Gb3 Level (units) | Fold Change | Reference |

|---|---|---|---|---|

| Colon | Normal (n=19) | ~10 (mean) | - | [15] |

| Colon | Adenoma (n=12) | ~20 (mean) | ~2x | [15] |

| Colon | Colorectal Tumor (n=66) | ~45 (mean) | ~4.5x | [15] |

| Head and Neck Cells | Malignant (Detroit 562) | 86% positive cells | - | [4][11] |

| Head and Neck Cells | Precancerous (HaCat) | 16% positive cells | - | [4][11] |

| Mouse Kidney (FD Model) | 5 weeks old | ~20 nmol/organ | - | [7] |

| Mouse Kidney (FD Model) | 20 weeks old | ~280 nmol/organ | ~14x | [7] |

| Mouse Liver (FD Model) | 5 weeks old | ~15 nmol/organ | - | [7] |

| Mouse Liver (FD Model) | 20 weeks old | ~325 nmol/organ | ~22x |[7] |

Key Experimental Methodologies

The study of Gb3 requires specialized techniques for its extraction, purification, and quantification from complex biological matrices.

Extraction of Glycosphingolipids (GSLs) from Cells

This protocol is adapted for the extraction of total GSLs from cultured cells.

-

Cell Harvesting: Harvest a minimum of 1 x 106 cells by centrifugation. Wash the cell pellet with cold 1x PBS and freeze at -80°C until use.

-

Homogenization: Lyse and homogenize the cell pellet in 200 µL of ddH₂O through three cycles of freeze-thawing, with vigorous vortexing after each thaw.

-

Protein Quantification: Determine the protein concentration of the homogenate using a standard method like the Bicinchoninic acid (BCA) assay.

-

Lipid Extraction:

-

Normalize the sample to 200 µg of protein in 200 µL ddH₂O in a 1.5 mL screw-cap tube.

-

Add 0.8 mL of a chloroform/methanol (B129727) mixture (1:2, v/v) to achieve a final ratio of Chloroform:Methanol:Water of 4:8:3.

-

Vortex thoroughly and incubate overnight at 4°C to facilitate lipid extraction.

-

-

Phase Separation:

-

Centrifuge the mixture at 16,000 x g for 10 minutes at room temperature.

-

Carefully transfer the supernatant (approx. 1 mL) to a new tube.

-